2-乙基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

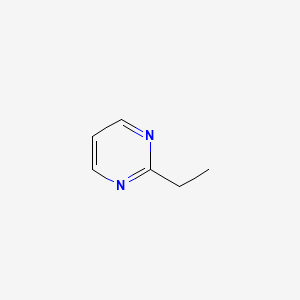

2-Ethylpyrimidine is a chemical compound with the CAS Number: 60544-11-8 . It has a molecular weight of 108.14 and is typically in liquid form .

Synthesis Analysis

Pyrimidines, including 2-Ethylpyrimidine, can be synthesized through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The IUPAC name for 2-Ethylpyrimidine is the same as its common name . Its InChI Code is 1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3 , and its InChI key is RILVNLMOTMFTMQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrimidines, including 2-Ethylpyrimidine, can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .Physical And Chemical Properties Analysis

2-Ethylpyrimidine is a liquid at room temperature . The compound is colorless .科学研究应用

Synthesis Methods

Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines exist. The synthesis of pyrimidines involves various methods, including condensation reactions, cyclizations, and cross-couplings . For 2-Ethylpyrimidine, specific synthetic routes and conditions can be explored further.

Anti-Inflammatory Effects

2-Ethylpyrimidine exhibits anti-inflammatory properties. These effects are attributed to its inhibitory response against key inflammatory mediators, including:

Literature studies reveal that a significant number of pyrimidines, including 2-Ethylpyrimidine, display potent anti-inflammatory effects. Further research can explore the specific mechanisms and pathways involved.

Structure-Activity Relationships (SARs)

Understanding the SARs of pyrimidines is crucial for designing novel analogs with enhanced anti-inflammatory activities and minimal toxicity. Detailed analysis of the chemical structure, substituents, and their impact on biological activity can guide the development of new anti-inflammatory agents .

Prospects and Future Directions

Exploring novel derivatives based on 2-Ethylpyrimidine could lead to improved anti-inflammatory drugs. Researchers can investigate modifications, optimize SARs, and evaluate their efficacy in preclinical models .

作用机制

安全和危害

The safety information for 2-Ethylpyrimidine includes several hazard statements such as H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

未来方向

Pyrimidines, including 2-Ethylpyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

属性

IUPAC Name |

2-ethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILVNLMOTMFTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)

![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)

![7-Fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674010.png)